2-Morpholinoacetic acid hydrochloride is the salt form of an N-substituted glycine analog, where the nitrogen atom is part of a morpholine ring. This structure positions it as a specialized amino acid derivative used primarily as a building block in organic synthesis, particularly for constructing peptidomimetics and other bioactive molecules. [cite: REFS-1] Its hydrochloride form provides distinct handling and solubility properties compared to the parent zwitterionic compound, making it a strategic choice for specific reaction conditions and formulation requirements.
Attempting to substitute 2-Morpholinoacetic acid hydrochloride with its free acid (zwitterionic) form can lead to significant process failures. The hydrochloride salt structure fundamentally alters the compound's physical properties, most critically by disrupting the strong intermolecular hydrogen bonding that defines the zwitterionic crystal lattice. [cite: REFS-1] This results in vastly different aqueous solubility profiles and handling characteristics. For applications requiring high-concentration aqueous solutions, predictable dissolution rates, or the circumvention of pH-dependent solubility minima near the isoelectric point, the hydrochloride form is not merely a preference but a process-critical requirement.
As a hydrochloride salt, this compound circumvents the formation of the head-to-tail hydrogen-bonded zwitterionic crystal lattice characteristic of the free 2-Morpholinoacetic acid. [cite: REFS-1] This structural difference is the primary driver for its significantly enhanced solubility in aqueous media. While the free acid's zwitterionic nature leads to lower solubility, especially in organic solvents, the salt form behaves as a more typical ionic compound, facilitating the creation of high-concentration stock solutions and improving processability in aqueous reaction systems.
| Evidence Dimension | Physical Form and Solubility Driver |
| Target Compound Data | Ionic hydrochloride salt |
| Comparator Or Baseline | Zwitterionic crystal lattice (Free Acid Form) |
| Quantified Difference | Qualitatively significant increase in aqueous solubility due to prevention of zwitterionic lattice formation. |
| Conditions | Aqueous solutions for buffer preparation or chemical synthesis. |
This enables reliable preparation of high-concentration aqueous solutions, a critical process advantage not offered by the sparingly soluble zwitterionic free acid.
2-Morpholinoacetic acid is explicitly specified as a key starting material in the synthesis of a series of potent CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. [cite: REFS-1] In these patented synthetic routes, it serves as the foundational scaffold onto which further complexity is built. Its use is non-trivial, directly incorporating the morpholine-acetic acid moiety that is integral to the final molecule's biological activity. The hydrochloride form offers superior handling and solubility for the initial coupling steps often performed in polar solvents.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Serves as a direct, single-component precursor for the core scaffold. |
| Comparator Or Baseline | Multi-step de novo synthesis from morpholine and a glycine equivalent. |
| Quantified Difference | Reduces step count and simplifies the supply chain for accessing the core morpholin-4-yl-acetic acid structure. |
| Conditions | Multi-step synthesis of complex pharmaceutical intermediates. |
Procuring this specific compound provides the most direct and validated route to a key structural motif required for synthesizing patented, high-value bioactive molecules.
Compared to flexible N-alkyl glycines like sarcosine or larger, more lipophilic analogs like N-cyclohexylglycine, 2-morpholinoacetic acid provides a conformationally restricted, polar, and metabolically stable building block. [cite: REFS-1] The morpholine ring is a privileged structure in medicinal chemistry used to improve aqueous solubility and metabolic stability while offering a defined three-dimensional shape for molecular recognition. Procuring this compound allows for the direct installation of this valuable scaffold, a more strategic choice than using simpler analogs that lack these combined physicochemical benefits.
| Evidence Dimension | Scaffold Physicochemical Properties |
| Target Compound Data | Provides a polar, metabolically stable, conformationally restricted morpholine ring. |
| Comparator Or Baseline | Flexible N-alkyl glycines (e.g., sarcosine) or lipophilic N-cycloalkyl glycines. |
| Quantified Difference | Offers a superior balance of polarity, metabolic stability, and conformational rigidity, which are key drug-like properties. |
| Conditions | Scaffold design in medicinal chemistry and fragment-based drug discovery. |
This compound is a direct route to embedding a structural motif known to improve drug-like properties, offering a clear advantage over less functionalized or more lipophilic glycine analogs.
This compound is the right choice when the synthetic goal is to introduce a conformationally rigid and polar N-substituent into a peptide or small molecule backbone. Its use as a direct precursor for CRTH2 antagonists demonstrates its value in creating complex molecular architectures where the morpholine ring is a critical, non-interchangeable design element. [cite: REFS-1]
Due to its enhanced aqueous solubility over the zwitterionic free acid, this hydrochloride salt is indicated for use in preparing high-concentration buffers or as a soluble reactant in aqueous-phase organic synthesis. This avoids the process limitations and potential precipitation issues associated with the less soluble free acid form. [cite: REFS-2]
In drug discovery, where the goal is to optimize a lead compound's properties, this building block serves as a strategic tool. It directly installs the morpholine moiety, a well-established group for improving solubility, reducing metabolic liability, and fine-tuning polarity compared to simpler alkyl or cycloalkyl analogs. [cite: REFS-3]
Corrosive;Irritant